3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
Brand Name: Vulcanchem
CAS No.: 1019441-76-9
VCID: VC3344440
InChI: InChI=1S/C8H6ClN3S2/c9-6-3-5(10)1-2-7(6)14-8-12-11-4-13-8/h1-4H,10H2
SMILES: C1=CC(=C(C=C1N)Cl)SC2=NN=CS2
Molecular Formula: C8H6ClN3S2
Molecular Weight: 243.7 g/mol

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline

CAS No.: 1019441-76-9

Cat. No.: VC3344440

Molecular Formula: C8H6ClN3S2

Molecular Weight: 243.7 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline - 1019441-76-9

Specification

CAS No. 1019441-76-9
Molecular Formula C8H6ClN3S2
Molecular Weight 243.7 g/mol
IUPAC Name 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
Standard InChI InChI=1S/C8H6ClN3S2/c9-6-3-5(10)1-2-7(6)14-8-12-11-4-13-8/h1-4H,10H2
Standard InChI Key QUOZQXMRUXRXAR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)Cl)SC2=NN=CS2
Canonical SMILES C1=CC(=C(C=C1N)Cl)SC2=NN=CS2

Introduction

Physical and Chemical Properties

Molecular Characteristics

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline possesses specific molecular characteristics that define its identity and behavior in chemical systems. The table below summarizes its key identifiers:

Table 1: Chemical Identifiers of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline

PropertyValue
CAS Number1019441-76-9
Molecular FormulaC8H6ClN3S2
Molecular Weight243.7 g/mol
IUPAC Name3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
Standard InChIInChI=1S/C8H6ClN3S2/c9-6-3-5(10)1-2-7(6)14-8-12-11-4-13-8
Standard InChIKeyQUOZQXMRUXRXAR-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1N)Cl)SC2=NN=CS2

Physical Properties

The physical appearance of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline typically manifests as a powder at room temperature. Commercial samples are available with a typical purity of approximately 95% . The compound's physical properties influence its handling and application in laboratory settings.

Chemical Reactivity

The chemical reactivity of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is dictated by several functional groups within its structure:

These reactive sites make the compound valuable as a building block for further chemical modifications, potentially leading to new compounds with enhanced biological activities.

Structural Comparison with Related Compounds

Structural Analogues

Understanding the structural relationships between 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline and similar compounds provides insight into its unique properties and potential applications.

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesProperties
3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)anilineC8H6ClN3S2Reference compoundFeatures chloro-substituted aniline with thiadiazole linked via sulfanyl bridge
4-(1,3,4-Thiadiazol-2-yl)anilineC8H7N3SLacks chloro and sulfanyl groups; direct attachment of thiadiazole to benzeneSimpler structure with different electronic properties
3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]anilineC10H9ClN2S2Contains 4-methyl-1,3-thiazol instead of 1,3,4-thiadiazole; different substitution patternModified heterocyclic ring system

Structure-Activity Relationships

The structural features of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline contribute to its potential biological activities. The presence of the 1,3,4-thiadiazole ring is particularly significant, as compounds containing this moiety have demonstrated various biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis and Production

SupplierProduct IDPurityPackage SizeAdditional Information
AstaTechAST-G2025495%10gMDL-MFCD11132428; Additional shipping and hazardous materials fees may apply
VulcanchemVC3344440Not specifiedResearch quantitiesSpecified for research use only

Biological Activities and Applications

Research Applications

In research settings, 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline serves as:

  • A building block for synthesizing more complex compounds with potential biological activities

  • A structural scaffold for medicinal chemistry exploration

  • A component in structure-activity relationship studies

  • A reference compound for developing new synthetic methodologies

The presence of multiple reactive sites in the molecule makes it particularly valuable for chemical modifications aimed at enhancing biological activities or other properties of interest.

Current Research and Future Perspectives

Research Directions

Research involving 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline and related compounds is primarily focused on:

  • Exploring structure-activity relationships to optimize biological activities

  • Developing new synthetic methodologies for more efficient production

  • Investigating specific biological targets and mechanisms of action

  • Creating libraries of derivatives for high-throughput screening

Future Applications

The future applications of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline may extend beyond current research domains to include:

  • Development as a lead compound for new pharmaceutical agents

  • Incorporation into broader chemical libraries for drug discovery

  • Utilization in materials science applications

  • Employment as a specific chemical probe for biological systems

The unique structural features of this compound, particularly the combination of a chloro-substituted aniline with a thiadiazole ring, position it as a valuable entity in chemical and pharmaceutical research.

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